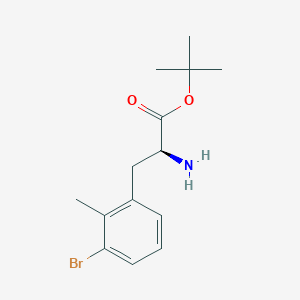
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate is an organic compound that features a tert-butyl ester group, an amino group, and a brominated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-methylbenzaldehyde and tert-butyl (S)-2-amino-3-hydroxypropanoate.
Formation of Intermediate: The aldehyde group of 3-bromo-2-methylbenzaldehyde is reacted with tert-butyl (S)-2-amino-3-hydroxypropanoate under acidic or basic conditions to form an intermediate.
Esterification: The intermediate is then subjected to esterification reactions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while hydrolysis can produce the corresponding carboxylic acid.
科学研究应用
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino group can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- tert-Butyl (S)-2-amino-3-(3-chloro-2-methylphenyl)propanoate
- tert-Butyl (S)-2-amino-3-(3-fluoro-2-methylphenyl)propanoate
- tert-Butyl (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoate
Uniqueness
tert-Butyl (S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.
属性
分子式 |
C14H20BrNO2 |
|---|---|
分子量 |
314.22 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-amino-3-(3-bromo-2-methylphenyl)propanoate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-10(6-5-7-11(9)15)8-12(16)13(17)18-14(2,3)4/h5-7,12H,8,16H2,1-4H3/t12-/m0/s1 |
InChI 键 |
XVHRMVBGRKVWOL-LBPRGKRZSA-N |
手性 SMILES |
CC1=C(C=CC=C1Br)C[C@@H](C(=O)OC(C)(C)C)N |
规范 SMILES |
CC1=C(C=CC=C1Br)CC(C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


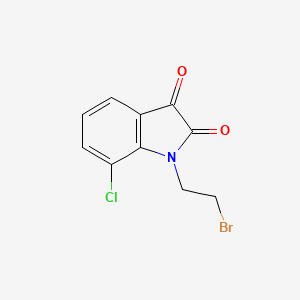

![7-Chlorospiro[benzo[b][1,4]oxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B14904586.png)
![Ethyl 3-bromopyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14904588.png)

![tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14904593.png)
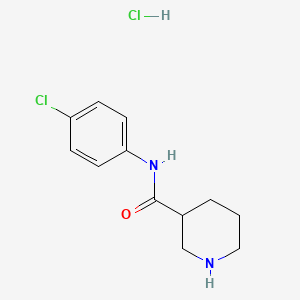
![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)

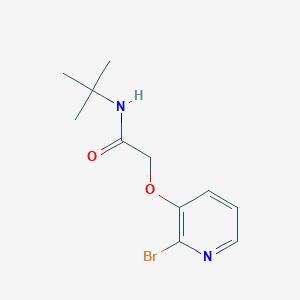

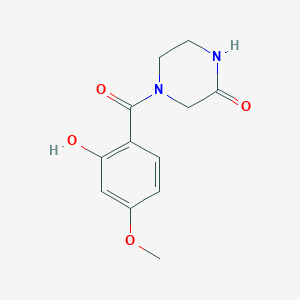
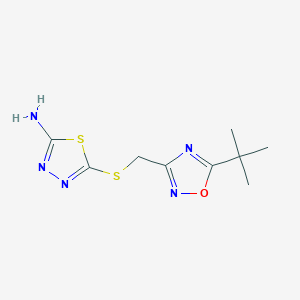
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)
